

The Discovery and Synthesis of Mthfd2-IN-1: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon (1C) metabolism, a pathway fundamental for the biosynthesis of nucleotides and amino acids. Notably, MTHFD2 is highly expressed in embryonic tissues and a wide array of cancers, while its presence in healthy adult tissues is minimal. This differential expression profile makes MTHFD2 a compelling target for anticancer therapies. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of **Mthfd2-IN-1** (also known as DS18561882), a potent and selective inhibitor of MTHFD2. We will detail the experimental protocols for key assays, present quantitative data in a structured format, and visualize the relevant biological pathways and experimental workflows.

Introduction to MTHFD2 as a Therapeutic Target

MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondrial folate cycle.[1] This process is a critical source of one-carbon units for de novo purine synthesis, which is essential for DNA replication and cell proliferation.[2] Cancer cells, with their high proliferative rate, are particularly dependent on this pathway to meet their metabolic demands.

The overexpression of MTHFD2 has been correlated with poor prognosis in various cancers, including breast cancer, colorectal cancer, and acute myeloid leukemia (AML).[1][3] Genetic



knockdown of MTHFD2 has been shown to impair cancer cell proliferation and induce apoptosis, further validating it as a promising therapeutic target.[2] The development of small molecule inhibitors against MTHFD2, therefore, represents a promising strategy for cancer treatment with a potentially wide therapeutic window.

Discovery of Mthfd2-IN-1 (DS18561882)

Mthfd2-IN-1 (DS18561882) was discovered through a systematic drug discovery campaign that began with high-throughput screening (HTS) to identify initial hits, followed by structure-based drug design (SBDD) for lead optimization.[4]

High-Throughput Screening and Hit Identification

An initial HTS of a compound library was performed to identify molecules that could inhibit the enzymatic activity of MTHFD2. This screening led to the identification of a novel tetrahydropyrido[4,3-d]pyrimidin-4-one scaffold as a promising starting point for further development.[4]

Structure-Based Drug Design and Lead Optimization

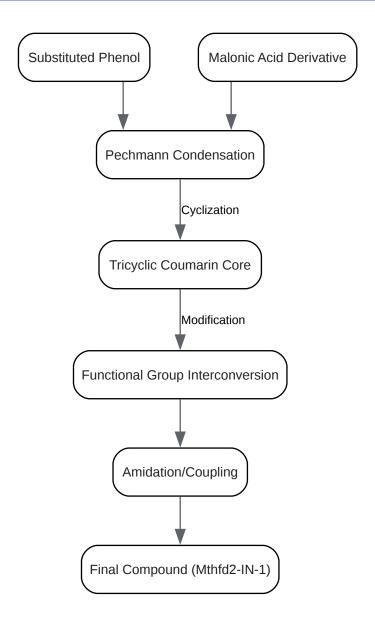
Following the identification of the initial hit, X-ray crystallography was employed to determine the binding mode of the compound within the MTHFD2 active site. This structural information guided a scaffold hopping strategy, leading to the design of a tricyclic coumarin scaffold with improved potency and selectivity.[4] Further optimization of this scaffold by investigating various substituents resulted in the identification of DS18561882 (Mthfd2-IN-1), which demonstrated significantly enhanced MTHFD2 inhibitory activity and favorable pharmacokinetic properties.[5]

Synthesis of Mthfd2-IN-1 (DS18561882)

The synthesis of **Mthfd2-IN-1** is based on the construction of the key tricyclic coumarin core, followed by functionalization. The general synthetic approach is outlined below.

Experimental Workflow: Synthesis of Tricyclic Coumarin Scaffold





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Caption: Synthetic workflow for Mthfd2-IN-1.

Synthetic Protocol Overview:

The synthesis of the tricyclic coumarin scaffold is typically achieved through a Pechmann condensation of a substituted phenol with a β -ketoester or a similar malonic acid derivative.[4] The resulting coumarin can then undergo further reactions to introduce the necessary functional groups. The final step often involves an amidation or coupling reaction to attach the desired side chain, yielding **Mthfd2-IN-1**. For the specific synthesis of DS18561882, the introduction of an amine moiety at the 8-position and a methyl group at the 7-position of the tricyclic coumarin scaffold was found to be crucial for its high potency.[5]



Biological Evaluation and Quantitative Data

Mthfd2-IN-1 has been extensively evaluated for its biochemical and cellular activity. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzymatic Inhibition

Compound	Target	IC50 (μM)	Selectivity (MTHFD1/MTH FD2)	Reference
Mthfd2-IN-1	MTHFD2	0.0063	~90-fold	[6]
(DS18561882)	MTHFD1	0.57	[6]	
DS44960156	MTHFD2	0.45	>18-fold	[4]
MTHFD1	>100	[4]		
LY345899	MTHFD2	0.663	0.14-fold	[7]
MTHFD1	0.096	[7]		

Table 2: Cellular Activity

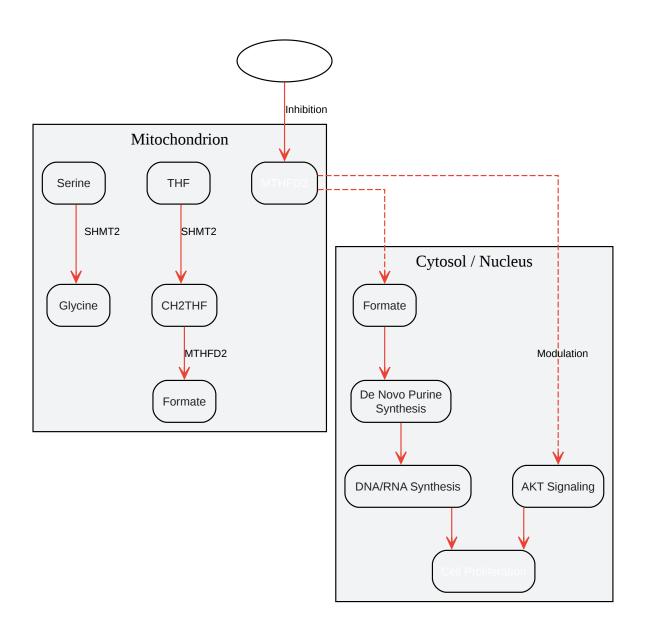
Compound	Cell Line	Assay Type	GI50 (μM)	Reference
Mthfd2-IN-1	MDA-MB-231	Proliferation	0.140	[5]
(DS18561882)	MCF-7	Proliferation	-	

Signaling Pathways and Mechanism of Action

MTHFD2 plays a central role in mitochondrial one-carbon metabolism, which is intricately linked to other key cellular processes. Inhibition of MTHFD2 by **Mthfd2-IN-1** disrupts this metabolic pathway, leading to a depletion of purine pools necessary for DNA and RNA synthesis. This ultimately results in cell cycle arrest and apoptosis in cancer cells.

MTHFD2 Signaling Network





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Caption: MTHFD2 signaling and mechanism of Mthfd2-IN-1.

Recent studies have also suggested a link between MTHFD2 and the AKT signaling pathway, a key regulator of cell growth and survival.[8] MTHFD2 expression has been shown to modulate AKT activity, and inhibition of MTHFD2 may exert its anticancer effects in part through the downregulation of this pathway.[8]



Detailed Experimental Protocols MTHFD2 Enzymatic Assay

This assay measures the dehydrogenase activity of MTHFD2 by monitoring the reduction of NAD+ to NADH.

- Reagents:
 - Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT.
 - Recombinant human MTHFD2 enzyme.
 - Substrate: 5,10-methylenetetrahydrofolate (CH2-THF).
 - Cofactor: NAD+.
 - Mthfd2-IN-1 (or other test compounds) dissolved in DMSO.
- Procedure:
 - Prepare a reaction mixture containing assay buffer, MTHFD2 enzyme, and NAD+.
 - Add Mthfd2-IN-1 or DMSO (vehicle control) to the reaction mixture and incubate for a predetermined time at room temperature.
 - Initiate the reaction by adding the substrate, CH2-THF.
 - Monitor the increase in absorbance at 340 nm (corresponding to NADH production) over time using a spectrophotometer.
 - Calculate the initial reaction velocity and determine the IC50 value of the inhibitor.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of **Mthfd2-IN-1** on cancer cell proliferation.

Materials:



- Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231).
- Complete cell culture medium (e.g., DMEM with 10% FBS).
- Mthfd2-IN-1 dissolved in DMSO.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

Procedure:

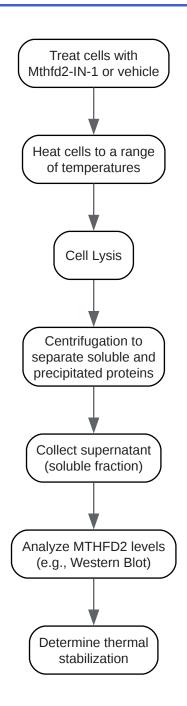
- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with serial dilutions of Mthfd2-IN-1 or DMSO (vehicle control) for 72 hours.
- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.
- Add solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of Mthfd2-IN-1 to MTHFD2 in a cellular context.

Workflow:





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Caption: Cellular Thermal Shift Assay (CETSA) workflow.

- Protocol Overview:
 - Intact cells are treated with either **Mthfd2-IN-1** or a vehicle control.
 - The treated cells are then heated to a range of temperatures.



- Upon heating, unbound proteins denature and aggregate, while ligand-bound proteins are stabilized and remain soluble.
- After heating, the cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.
- The amount of soluble MTHFD2 in the supernatant is then quantified, typically by Western blotting.
- An increase in the thermal stability of MTHFD2 in the presence of Mthfd2-IN-1 confirms target engagement.

Conclusion

Mthfd2-IN-1 (DS18561882) has emerged as a potent and selective inhibitor of MTHFD2 with promising preclinical anticancer activity. Its discovery through a combination of HTS and SBDD highlights the power of modern drug discovery techniques. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field of cancer metabolism and drug development. Further investigation into the clinical potential of **Mthfd2-IN-1** and other MTHFD2 inhibitors is warranted and holds the promise of delivering novel and effective cancer therapies.

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